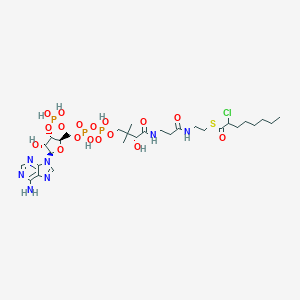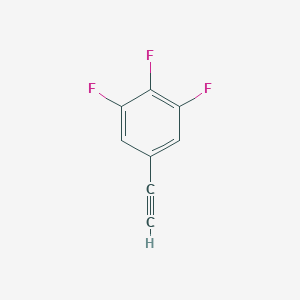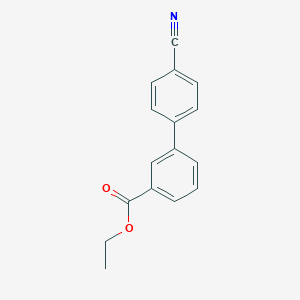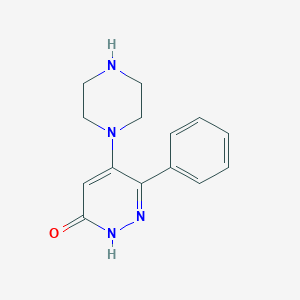
6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a derivative of the pyridazinone class, which has been the subject of various studies due to its potential biological activities. Research has been conducted to explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties, with a focus on its applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyridazinone derivatives, including those with a piperazine moiety, typically involves nucleophilic substitution reactions or cyclization processes. For instance, 6-phenyl-5-(N4-aroyl-N1-piperazinyl)-2H-pyridazin-3-ones were obtained by nucleophilic substitution of the chlorine atom of 6-phenyl-5-chloro-2H-pyridazin-3-one or by aroylation of N1-piperazinyl-2H-pyridazin-3-one . Additionally, a series of novel 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives were synthesized and their structures confirmed by IR, 1H NMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by spectral data, which confirms the presence of the piperazine ring and the phenyl group attached to the pyridazinone core. The structural confirmation is crucial for understanding the compound's potential interactions with biological targets .
Chemical Reactions Analysis
Pyridazinone derivatives are versatile in chemical reactions, allowing for the introduction of various substituents that can enhance their biological activity. For example, the introduction of a chloro group can lead to compounds with significant insecticidal activity . The modification of the piperazine ring, such as through aroylation, can lead to different biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. These properties are essential for determining the compound's solubility, stability, and overall suitability for use as a pharmaceutical agent. The presence of a piperazine ring often contributes to the compound's ability to penetrate the brain, as seen in the case of a PDE5 inhibitor that demonstrated robust in vivo blood pressure lowering in a spontaneously hypertensive rat model .
Biological Activity and Case Studies
Pyridazinone derivatives have been evaluated for various biological activities, including anticancer, insecticidal, and anti-diabetic effects. For instance, novel pyridazinone derivatives showed cytotoxicity toward different human cancer cell lines, with HCT116 and HeLa being the most sensitive . Insecticidal activity was observed in N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives against Plutella xylostella . Additionally, triazolo-pyridazine-6-yl-substituted piperazines, a related class, were synthesized and evaluated for their anti-diabetic potential through DPP-4 inhibition and insulinotropic activities .
Applications De Recherche Scientifique
Therapeutic Potential in Inflammation and Pain
Piperazine derivatives, such as the one mentioned, have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain associated with conditions like arthritis. A study highlighted the compound ABT-963, a vicinally disubstituted pyridazinone, for its excellent selectivity, high oral anti-inflammatory potency, and safety in gastric tissues, indicating its potential for treating inflammation and pain (Asif, 2016).
Broad Therapeutic Applications of Piperazine
Piperazine, as a core structure, is integral to the rational design of drugs across various therapeutic categories, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. This underscores the structural versatility and medicinal relevance of piperazine-containing compounds, including those with modifications like 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one. Research highlights the flexibility of the piperazine scaffold in drug discovery, suggesting its utility in designing molecules for diverse diseases (Rathi et al., 2016).
Anti-Tuberculosis (TB) Activity
Compounds like macozinone, a piperazine-benzothiazinone derivative, demonstrate significant anti-TB activity, including against multidrug-resistant strains. The discovery and development of such compounds, focusing on their mechanism of action and clinical efficacy, highlight the potential of piperazine derivatives in TB treatment (Makarov & Mikušová, 2020).
Antidepressant and Cognitive Effects
Research into the interactions between dopamine receptors and angiotensin peptides suggests that piperazine derivatives can influence cognitive functions and potentially offer antidepressant effects. This indicates the compound's relevance in neuropharmacology, particularly in enhancing memory and mood (Braszko, 2010).
Anti-Mycobacterial Activity
The structural motif of piperazine is crucial in the development of anti-TB agents. Studies emphasize the importance of piperazine-based compounds in combating Mycobacterium tuberculosis, including drug-resistant strains. This review offers insights into designing potent anti-mycobacterial agents utilizing piperazine as a core building block (Girase et al., 2020).
Propriétés
IUPAC Name |
3-phenyl-4-piperazin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,10,15H,6-9H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLOOVKBRJZVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377632 |
Source


|
| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
CAS RN |
132814-16-5 |
Source


|
| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

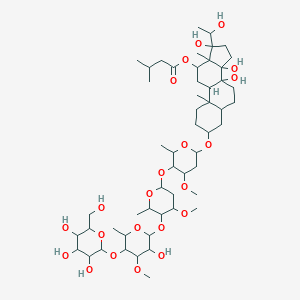
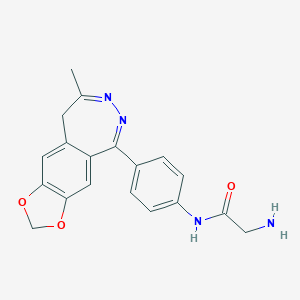
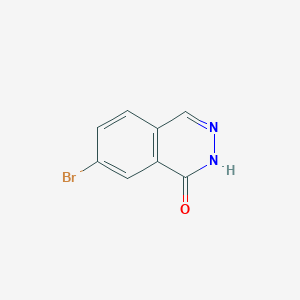
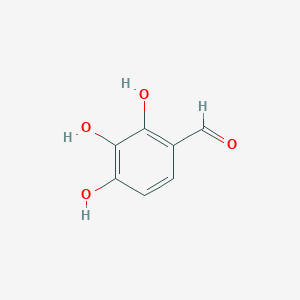
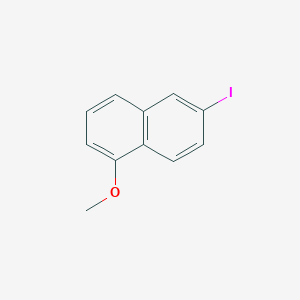
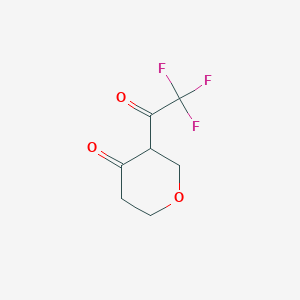
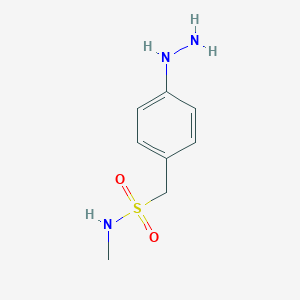
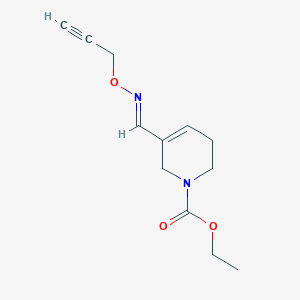
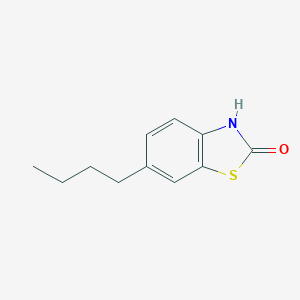
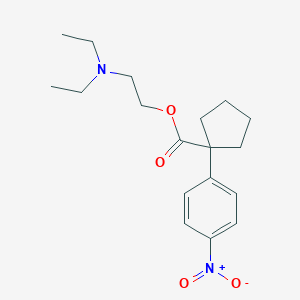
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)
